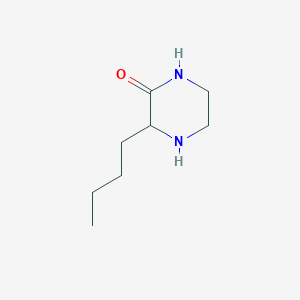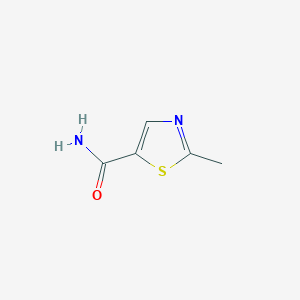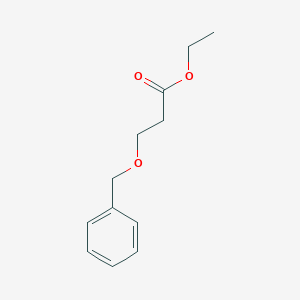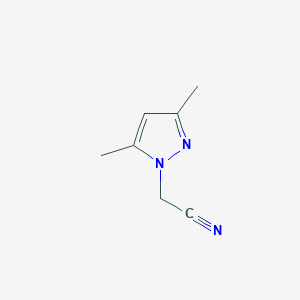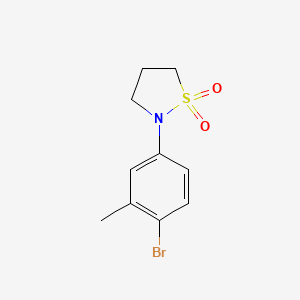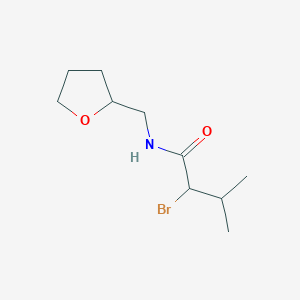
1-(2-Bromoethoxy)-2-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-Bromoethoxy)-2-isopropylbenzene" is not directly mentioned in the provided papers. However, the papers discuss various brominated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and synthetic pathways that might be relevant for the synthesis and analysis of "1-(2-Bromoethoxy)-2-isopropylbenzene" .
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves halogenation reactions, as seen in the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination . These methods could potentially be adapted for the synthesis of "1-(2-Bromoethoxy)-2-isopropylbenzene" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized using various spectroscopic techniques. For instance, the structure of 1-bromo-2,4-dinitrobenzene was confirmed by IR and NMR spectrometry . X-ray diffraction methods have been used to determine the crystal structures of brominated adenosine derivatives . These techniques would be essential in confirming the molecular structure of "1-(2-Bromoethoxy)-2-isopropylbenzene" once synthesized.
Chemical Reactions Analysis
Brominated aromatic compounds participate in a variety of chemical reactions. For example, 1-bromo-2-(cyclopropylidenemethyl)benzene is used in palladium-catalyzed domino reactions , and 2-bromo alkynylbenzenes undergo copper-catalyzed thiolation annulation reactions . These reactions highlight the reactivity of brominated aromatics, which could be relevant when considering the chemical reactions of "1-(2-Bromoethoxy)-2-isopropylbenzene".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. For instance, the presence of bromine can significantly affect the density, boiling point, and reactivity of the compound. The solid-state structures of brominated compounds have been analyzed through Hirshfeld surface analysis and DFT calculations, revealing the importance of hydrogen bonding and π-interactions . These properties would be important to consider when analyzing "1-(2-Bromoethoxy)-2-isopropylbenzene".
Aplicaciones Científicas De Investigación
Synthesis Applications
- Intermediate in Pharmaceutical Synthesis : 1-(2-Bromoethoxy)-4-nitrobenzene, related to 1-(2-Bromoethoxy)-2-isopropylbenzene, is an intermediate in the synthesis of dofetilide, a medication for arrhythmia. This demonstrates its role in complex pharmaceutical syntheses (Zhai Guang-xin, 2006).
Chemical Reaction Studies
- High-Pressure Kinetic Analysis : A study involving 2-(Benzyloxy)-3-bromotropone, a compound similar in structure to 1-(2-Bromoethoxy)-2-isopropylbenzene, focused on its thermal rearrangement under high pressure. This adds to the understanding of sigmatropic rearrangements in organic chemistry (S. Sugiyama, A. Mori, H. Takeshita, 1987).
Material Science Applications
- Adsorption Material for Haloalkane Isomers : Research on a solid supramolecular adsorption material for separating haloalkane isomers, which could include compounds like 1-(2-Bromoethoxy)-2-isopropylbenzene, highlights its potential use in material science for isomer separation (Jiarui Wu, Gengxin Wu, Dongxia Li, Dihua Dai, Yingwei Yang, 2022).
Organic Chemistry
- Catalysis in Synthesis : The synthesis of 1-bromo-2-aryloxyethane derivatives, including compounds structurally related to 1-(2-Bromoethoxy)-2-isopropylbenzene, demonstrates its use in organic synthesis reactions. This research could guide the development of new organic synthesis methodologies (Yina Pájaro, Á. Sathicq, Esneyder Puello-Polo, Astrid Pérez, G. Romanelli, Jorge Trilleras, 2017).
Environmental Chemistry
- Photooxidation Studies : The photooxidation of cumene (isopropylbenzene) in natural waters, which relates to the behavior of similar compounds like 1-(2-Bromoethoxy)-2-isopropylbenzene, sheds light on the environmental chemistry and behavior of these compounds (T. Mill, D. G. Hendry, Harold Richardson, 1980).
Propiedades
IUPAC Name |
1-(2-bromoethoxy)-2-propan-2-ylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGDLSRRQJATCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640852 |
Source


|
| Record name | 1-(2-Bromoethoxy)-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-isopropylbenzene | |
CAS RN |
3245-44-1 |
Source


|
| Record name | 1-(2-Bromoethoxy)-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromoethoxy)-2-isopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1290768.png)
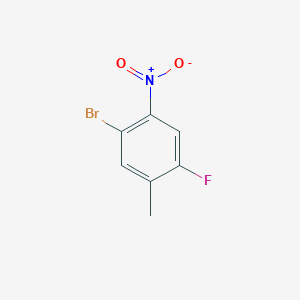


![6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1290789.png)

